1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole
Descripción
The compound 1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidine core, a 1-methyl-substituted azetidine ring, and an imidazole moiety connected via a methylene bridge. Pyrazolo[3,4-d]pyrimidines are known for their structural resemblance to purine bases, enabling interactions with biological targets such as kinases and receptors . This compound’s design aligns with medicinal chemistry strategies to optimize pharmacokinetic and pharmacodynamic properties through modular heterocyclic assemblies.
Propiedades
IUPAC Name |
4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7/c1-18-12-11(4-17-18)13(16-8-15-12)20-6-10(7-20)5-19-3-2-14-9-19/h2-4,8-10H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRWPHXXTXJSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CC(C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. The inhibition of CDK2 leads to a significant alteration in cell cycle progression. This interaction results in the inhibition of cell growth, particularly in cancer cells.
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest. This disruption can lead to apoptosis, or programmed cell death, particularly in cancer cells.
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively).
Análisis Bioquímico
Biochemical Properties
The compound has been found to interact with CDK2, a cyclin-dependent kinase, and acts as an inhibitor. This interaction is significant as CDK2 plays a crucial role in cell cycle regulation.
Cellular Effects
In cellular studies, the compound has shown to exert significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2. It has been observed to alter cell cycle progression and induce apoptosis within HCT cells.
Molecular Mechanism
At the molecular level, the compound exerts its effects through its interaction with CDK2. It inhibits the enzymatic activity of CDK2/cyclin A2, which plays a crucial role in cell cycle progression. The compound’s inhibitory effect on CDK2 suggests that it may interfere with the normal progression of the cell cycle, leading to cell death.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues and their differences are summarized below:
Key Research Findings
Azetidine vs.
Imidazole vs. Pyrazole : Imidazole’s additional nitrogen enhances hydrogen-bonding capacity, critical for kinase inhibition .
Trifluoromethyl Effects : CF3 groups () boost metabolic stability but may reduce solubility .
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